molecular formula C4H3N3O3S B1346126 Forminitrazole CAS No. 500-08-3

Forminitrazole

Cat. No.: B1346126
CAS No.: 500-08-3
M. Wt: 173.15 g/mol
InChI Key: ODLJCVGAFRZOOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Forminitrazole can be synthesized through a series of chemical reactions involving formamide and nitrothiazole. The reaction typically involves the nitration of thiazole followed by formylation to produce this compound. The reaction conditions often include the use of strong acids and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to maximize yield and purity. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Forminitrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitroso derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Forminitrazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of forminitrazole involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to nucleic acids and proteins, thereby interfering with essential cellular processes. The exact pathways and molecular targets are still under investigation, but it is known to disrupt DNA synthesis and repair, leading to cell death in certain microorganisms .

Comparison with Similar Compounds

  • Metronidazole
  • Tinidazole
  • Secnidazole
  • Ornidazole

Forminitrazole’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3S/c8-2-6-4-5-1-3(11-4)7(9)10/h1-2H,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLJCVGAFRZOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198169
Record name Forminitrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-08-3
Record name Forminitrazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Forminitrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Forminitrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMINITRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTW8DB3OVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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